

OptoDArG electrophysiology whole-cell patch clamp

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Compound Focus: OptoDArG

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Whole-Cell Patch Clamp Protocol Overview

The whole-cell patch-clamp technique is a fundamental method for studying the electrical properties of cells, particularly neurons. It involves forming a tight seal (gigaohm seal) with a cell membrane using a glass micropipette, after which the patch of membrane is ruptured to provide electrical access to the entire cell. This allows a researcher to control or "clamp" the transmembrane voltage and measure ionic currents. [1] [2]

Key steps in the workflow include preparing cells (such as cultured cells or brain slices), pulling and polishing glass micropipettes, setting up the perfusion and data acquisition systems, and finally, patching the cell to form a high-resistance seal and achieve whole-cell access. [1]

Detailed Experimental Workflow

The table below outlines a generalized protocol for whole-cell patch clamp recording, synthesized from the available sources.

Protocol Step	Detailed Methodology & Key Parameters
1. Preparation of Cells	Use cultured cells, isolated neurons, or acute brain slices. [1] [3] For brain slices, steps include decapitation, brain dissection, and sectioning with a vibratome in an ice-cold slicing solution. [3]
2. Pipette Preparation	Micropipettes are pulled from thin-walled borosilicate glass using a horizontal puller (e.g., Sutter Instruments P-97). Tip diameters are typically 0.2-0.4 μm after fire polishing to create a smooth edge. [4]
3. System Setup	Set up the perfusion system and data acquisition software. The recording chamber is placed on a fixed stage. The head stage is often maintained at a 45° angle for optimal pipette approach and seal formation. [1] [4]
4. Cell Approach & Seal Formation	Approach the cell with a small positive pressure applied to the pipette to prevent tip contamination. Once the cell membrane is dimpled, release the positive pressure and apply slight negative pressure to facilitate the formation of a gigaohm seal (G Ω seal). [4]
5. Membrane Rupture & Whole-Cell Access	After seal formation, rupture the membrane under the pipette tip with a series of short, gentle suction pulses to achieve whole-cell configuration. [2] [4]
6. Data Acquisition	Set the amplifier's holding potential (e.g., -60 mV). Compensate for cell capacitance (C _m) and series resistance (R _s) by 70-85%. Monitor R _s throughout the experiment; if it changes by more than 20%, the experiment should be aborted. [4]
7. Data Analysis	Analyze acquired data for parameters such as neuronal excitability and synaptic function. The preparation is sacrificed after data acquisition is complete. [3] [4]

Experimental Setup and Solution Parameters

The table below summarizes the typical equipment and solutions used, based on the cited protocols.

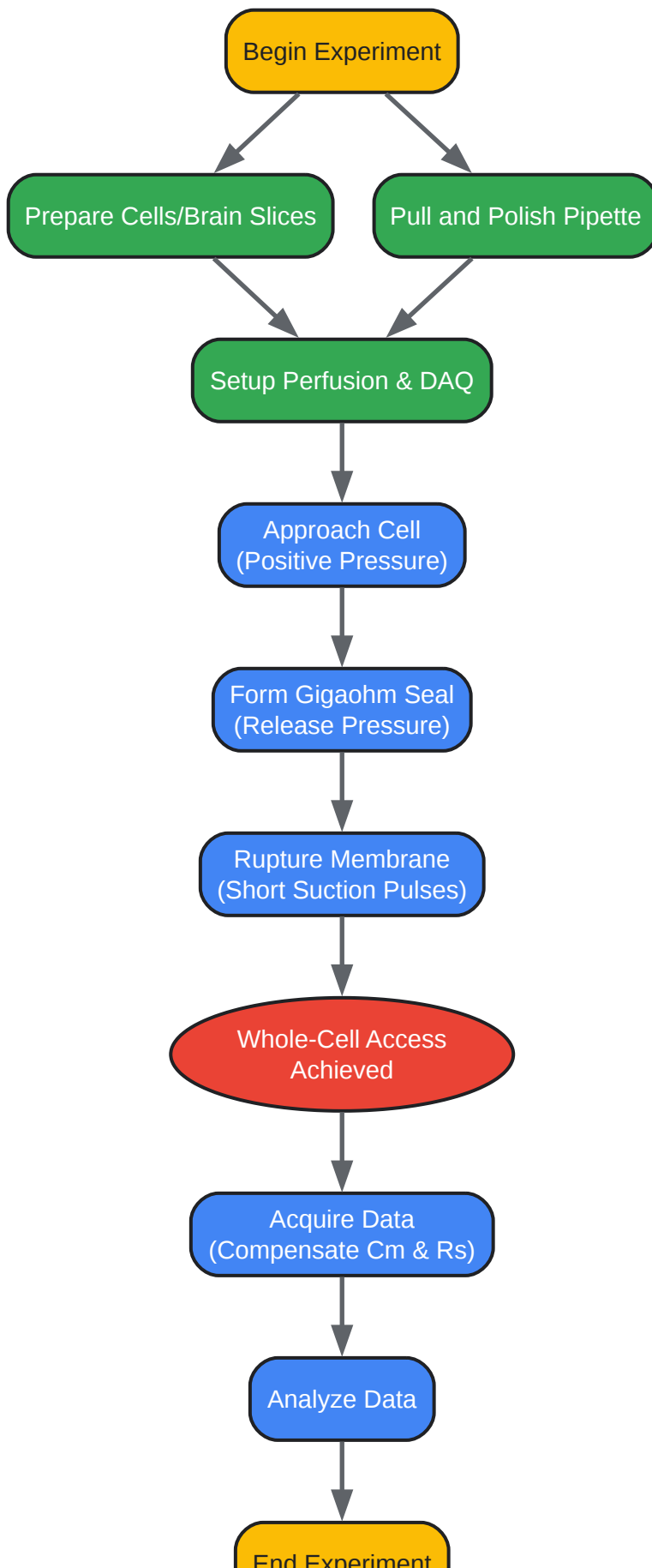
Category	Specific Items / Compositions
Key Equipment	Amplifier (e.g., Molecular Devices 200B), Micromanipulator (e.g., Siskiyou MX7500), Vertical Patch Clamp Microscope (e.g., Leica DMLFSA), Pipette Puller (e.g., Sutter Instruments P-97). [4]

| **Example Bath Solutions** | **For mEPSC recording:** 1 μM TTX (to block action potentials), 5 μM strychnine (to block glycine receptors), and 10 μM bicuculline or 100 μM picrotoxin (to block GABAA receptors). **For mIPSC recording:** 1 μM TTX, kynurenic acid, and bicuculline or strychnine, depending on the receptor of interest. [4] |

Visualizing the Workflow with Graphviz

Based on the protocol details, here is a Graphviz diagram that outlines the core workflow for a whole-cell patch clamp experiment.

Whole-Cell Patch Clamp Workflow





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